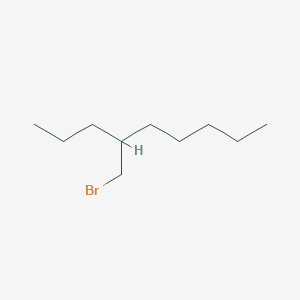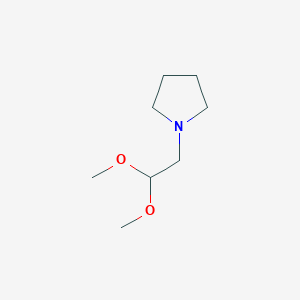
1-(2,2-Dimethoxyethyl)pyrrolidine
Vue d'ensemble
Description
1-(2,2-Dimethoxyethyl)pyrrolidine is a chemical compound with the CAS Number: 22633-65-4 . It has a molecular weight of 159.23 . The IUPAC name for this compound is this compound . The Inchi Code for this compound is 1S/C8H17NO2/c1-10-8(11-2)7-9-5-3-4-6-9/h8H,3-7H2,1-2H3 .
Molecular Structure Analysis
The molecular formula of this compound is C8H17NO2 . The Inchi Key for this compound is BTQXGQXFTHPBEW-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Arylation in Ionic Liquids
A study by Velázquez et al. (2010) examined the stability and reactivity of pyrrolidine derivatives in ionic liquids. They found that 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (a pyrrolidine derivative) is more stable in ionic liquid [EMIM][Ms] than in dimethylformamide (DMF). This stability in ionic liquids suggests potential applications in chemical synthesis and pharmaceutical manufacturing processes, where reaction stability is crucial (Carlos A. Velázquez et al., 2010).
Molecular Structure Studies
Mozzchukhin et al. (1991) carried out X-ray studies of chelate pyrrolidine derivatives. This research contributes to understanding the molecular structures of compounds with pyrrolidine rings, which is vital for developing new materials and pharmaceuticals (A. O. Mozzchukhin et al., 1991).
Synthesis and Anti-proliferative Activity
Ince et al. (2020) synthesized novel pyrrolidines linked to 1,2,3-triazole derivatives. These compounds showed significant anti-proliferative activities against human prostate cancer cells. This indicates the potential of pyrrolidine derivatives in cancer treatment (Tuncay Ince et al., 2020).
Characterization in Chemical Analysis
A study by Wallach et al. (2015) described the synthesis and characterization of pyrrolidine analogues. This research is significant in analytical chemistry, particularly in identifying and differentiating chemical compounds (J. Wallach et al., 2015).
Catalysis and Chemical Reactions
Żmigrodzka et al. (2022) investigated the synthesis of pyrrolidines in a [3+2] cycloaddition reaction. Understanding these reactions is critical for developing new catalytic processes in organic chemistry (Magdalena Żmigrodzka et al., 2022).
Asymmetric Synthesis
Research by Yamamoto et al. (1993) on the synthesis of enantiomeric pairs of pyrrolidines of C2-symmetry is significant for the field of stereochemistry, which is crucial in drug development and synthesis of biologically active compounds (Yukio Yamamoto et al., 1993).
Safety and Hazards
The compound has been classified as dangerous with hazard statements H226, H315, H318, H335 . These statements indicate that the compound is flammable, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These statements provide guidance on how to handle and store the compound safely .
Propriétés
IUPAC Name |
1-(2,2-dimethoxyethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-8(11-2)7-9-5-3-4-6-9/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQXGQXFTHPBEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1CCCC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


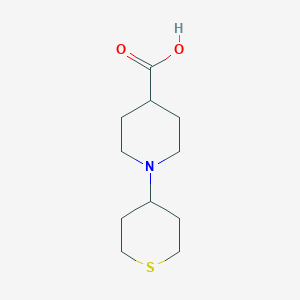
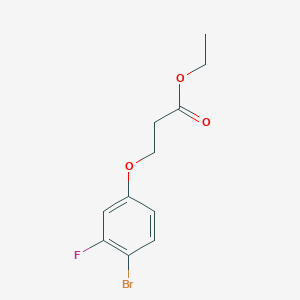
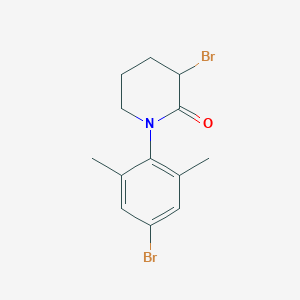
![[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol](/img/structure/B1444202.png)
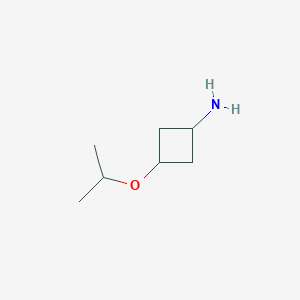
![{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1444204.png)
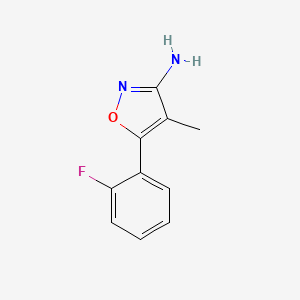
![{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine](/img/structure/B1444208.png)
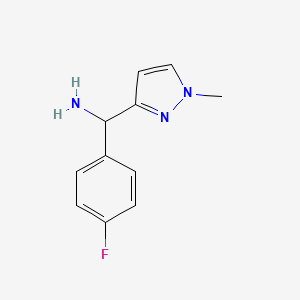

![[1-(2-Methoxyethyl)cyclopropyl]methanamine](/img/structure/B1444214.png)


